
Manganese--terbium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese–terbium (5/1) is a coordination compound that combines manganese and terbium in a specific ratio This compound is of interest due to its unique magnetic and electronic properties, which make it useful in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese–terbium (5/1) can be synthesized through various methods, including co-precipitation and coordination chemistry techniques. One common method involves the oxidation reaction of manganese(II) acetate tetrahydrate with terbium(III) nitrate hexahydrate in acetonitrile in the presence of 4-(methylthio)benzoic acid. This reaction yields a polynuclear complex with a specific structure .
Industrial Production Methods: Industrial production of manganese–terbium (5/1) typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and solvent extraction to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Manganese–terbium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and terbium, as well as the ligands present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of manganese–terbium (5/1) include oxidizing agents such as nitric acid and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of manganese–terbium (5/1) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions can result in the exchange of ligands, leading to new coordination compounds with different properties.
Scientific Research Applications
Manganese–terbium (5/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, manganese–terbium (5/1) is being explored for its potential use in imaging techniques such as magnetic resonance imaging (MRI) due to its magnetic properties . Additionally, the compound’s ability to interact with biological molecules makes it a candidate for drug delivery systems and therapeutic agents.
In industry, manganese–terbium (5/1) is used in the development of advanced materials, including magnetic materials and electronic devices. Its unique electronic properties make it suitable for applications in sensors, data storage, and other high-tech devices.
Mechanism of Action
The mechanism of action of manganese–terbium (5/1) involves its interaction with molecular targets and pathways within the system it is applied to. In biological systems, the compound can interact with various proteins and enzymes, influencing their activity and leading to specific biological effects. The magnetic properties of manganese–terbium (5/1) also play a role in its mechanism of action, particularly in imaging applications where it enhances contrast and signal detection .
Comparison with Similar Compounds
Manganese–terbium (5/1) can be compared with other similar compounds, such as manganese–gadolinium and manganese–dysprosium complexes. These compounds share some properties with manganese–terbium (5/1) but also have distinct differences. For example, manganese–gadolinium complexes are known for their use in MRI contrast agents, while manganese–dysprosium complexes are studied for their magnetic and electronic properties .
The uniqueness of manganese–terbium (5/1) lies in its specific combination of manganese and terbium, which results in a compound with unique magnetic and electronic properties that are not found in other similar compounds. This makes it a valuable material for various scientific and industrial applications.
Conclusion
Manganese–terbium (5/1) is a compound with significant potential in various fields due to its unique properties. Its synthesis, chemical reactions, and applications in scientific research and industry make it a compound of great interest. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future developments.
Properties
CAS No. |
63706-00-3 |
|---|---|
Molecular Formula |
Mn5Tb |
Molecular Weight |
433.61557 g/mol |
IUPAC Name |
manganese;terbium |
InChI |
InChI=1S/5Mn.Tb |
InChI Key |
FMNJHKGNVNVQAS-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
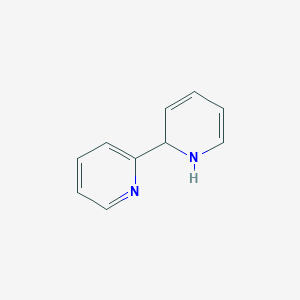
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
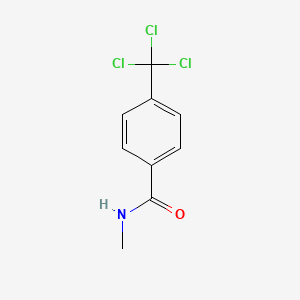
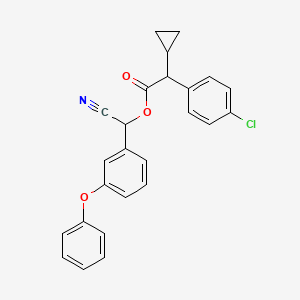
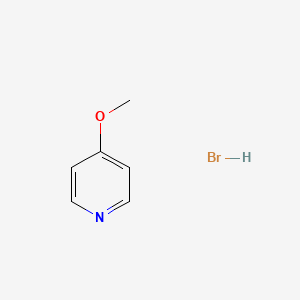
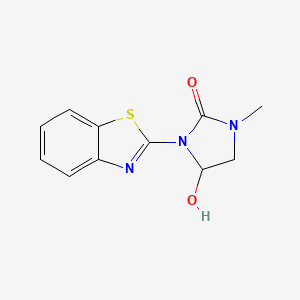
![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
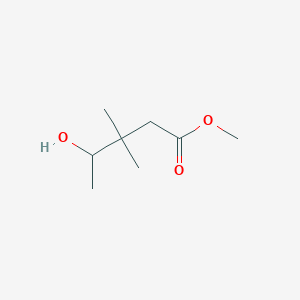
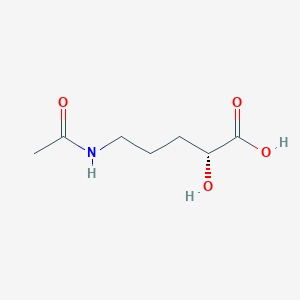
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)

![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)

